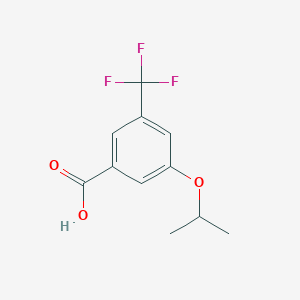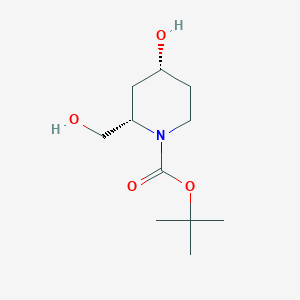
5-chloroindolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroindolizine-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro substituent at the 5-position and a carboxylic acid group at the 2-position of the indolizine ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloroindolizine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts, which can be obtained by N-alkylation of 2-alkylpyridines with cyanohydrin triflates . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like N-methyl-2-pyrrolidone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloroindolizine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indolizine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-Chloroindolizine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential anticancer, antiviral, and antimicrobial activities
Industry: The compound is utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-chloroindolizine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt biological pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloroindole-2-carboxylic acid
- Indole-3-acetic acid
- Indole-2-carboxylic acid
Uniqueness
5-Chloroindolizine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 5-position enhances its reactivity and potential for further functionalization compared to other indole derivatives .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloroindolizine-2-carboxylic acid involves the reaction of 5-chloroindoline-2-carboxylic acid with thionyl chloride to form 5-chloroindoline-2-carbonyl chloride, which is then reacted with ammonia to form 5-chloroindolizine-2-carboxylic acid.", "Starting Materials": [ "5-chloroindoline-2-carboxylic acid", "thionyl chloride", "ammonia" ], "Reaction": [ "5-chloroindoline-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 5-chloroindoline-2-carbonyl chloride.", "5-chloroindoline-2-carbonyl chloride is then reacted with ammonia in the presence of a base such as triethylamine to form 5-chloroindolizine-2-carboxylic acid.", "The reaction mixture is then purified by methods such as recrystallization or column chromatography to obtain the final product." ] } | |
Número CAS |
1620570-06-0 |
Fórmula molecular |
C9H6ClNO2 |
Peso molecular |
195.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




